Effusol
Overview
Description
Effusol is a phenolic compound isolated from the plant Juncus effusus, commonly known as the common rush. This compound belongs to the class of 9,10-dihydrophenanthrenes, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic properties, including antioxidant, antimicrobial, and cytotoxic effects .
Mechanism of Action
Target of Action
Effusol primarily targets the α1β2γ2s subtype of the GABA A receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which plays a crucial role in mediating inhibitory synaptic transmission in the central nervous system .
Mode of Action
This compound interacts with its target, the α1β2γ2s subtype of the GABA A receptor, in a dose-dependent manner . It inhibits this receptor, which can lead to various downstream effects .
Biochemical Pathways
The inhibition of the GABA A receptor by this compound can affect various biochemical pathways. For instance, it has been found to rescue CA1 Long-Term Potentiation (LTP) attenuated by corticosterone, thereby defending hippocampal function against stress-induced cognitive decline .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are not well-documented in the literature. These properties are crucial in determining the bioavailability of a compound. This compound’s potent scavenging activity for dpph and abts radicals suggests it may have good bioavailability .
Result of Action
This compound’s action results in molecular and cellular effects that include potent scavenging activity for DPPH and ABTS radicals . It also exhibits cytotoxic effects against HT22 cells, a mouse hippocampal cell line .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the concentration of this compound can impact its effects on plant growth and other biochemical parameters . .
Biochemical Analysis
Biochemical Properties
Effusol interacts with various biomolecules in biochemical reactions. It exhibits potent scavenging activity for DPPH and ABTS radicals . This suggests that this compound may interact with enzymes and proteins involved in antioxidant defense mechanisms.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been reported to rescue CA1 LTP attenuated by corticosterone, defending the hippocampal function against stress-induced cognitive decline . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available .
Metabolic Pathways
This compound is involved in certain metabolic pathways, including those associated with antioxidant defense mechanisms It may interact with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Effusol can be isolated from the medullae of Juncus effusus through a series of extraction and purification steps. The process typically involves:
Extraction: The dried medullae of Juncus effusus are extracted using solvents such as methanol or ethanol.
In addition to natural extraction, this compound can also be synthesized through semisynthetic routes. One such method involves the transformation of juncusol, another phenanthrene compound, using hypervalent iodine(III) reagents. This approach allows for the production of various semisynthetic derivatives of this compound .
Chemical Reactions Analysis
Effusol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form dehydrothis compound, a compound with enhanced biological activity.
Reduction: Reduction reactions can modify the phenolic groups in this compound, potentially altering its biological properties.
Substitution: This compound can undergo substitution reactions, where functional groups such as methoxy or hydroxyl groups are introduced to the phenanthrene skeleton
Common reagents used in these reactions include hypervalent iodine(III) reagents for oxidation and reduction, and various organic solvents for substitution reactions. The major products formed from these reactions include dehydrothis compound and other phenanthrene derivatives .
Scientific Research Applications
Chemistry: Effusol is used as a model compound for studying the reactivity and transformation of phenanthrene derivatives.
Comparison with Similar Compounds
Effusol is structurally similar to other phenanthrene derivatives such as juncusol, dehydrothis compound, and juncuenin B. it is unique in its specific biological activities and chemical reactivity:
Juncusol: Similar in structure but differs in the position and number of hydroxyl groups.
Dehydrothis compound: An oxidized form of this compound with enhanced cytotoxic and antimicrobial activities.
Juncuenin B: Another phenanthrene derivative with distinct biological activities, including anti-inflammatory and antioxidant effects.
This compound’s uniqueness lies in its specific combination of antioxidant, cytotoxic, and antimicrobial properties, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-ethenyl-1-methyl-9,10-dihydrophenanthrene-2,7-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3,6-9,18-19H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXAPRXWKRZPCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3)O)C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223419 | |
Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73166-28-6 | |
Record name | Effusol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073166286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 73166-28-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,7-Phenanthrenediol, 5-ethenyl-9,10-dihydro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-PHENANTHRENEDIOL, 5-ETHENYL-9,10-DIHYDRO-1-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S436Y000RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Effusol and where is it found?
A1: this compound is a naturally occurring phenanthrene, primarily found in plants belonging to the Juncaceae family, such as Juncus effusus (soft rush) and Juncus gerardii [, , , , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol [, ].
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been confirmed through various spectroscopic techniques, including 1D and 2D NMR spectroscopy, and high-resolution mass spectrometry (HRMS) [, , , ]. X-ray analysis of this compound diacetate has also contributed to the understanding of its structure [].
Q4: What are the reported biological activities of this compound?
A4: Studies suggest that this compound exhibits anxiolytic, sedative, and biocontrol activities. Notably, it has shown promising effects in preclinical models of anxiety and as a potential biocontrol agent against the wheat pathogen Zymoseptoria tritici [, , ].
Q5: Are there any studies on the structure-activity relationship (SAR) of this compound and its derivatives?
A5: Yes, research indicates that structural modifications of this compound, particularly the introduction of methoxy substituents, can significantly impact its antiproliferative activity against certain cancer cell lines [, ].
Q6: Have any semisynthetic derivatives of this compound been synthesized?
A6: Yes, researchers have successfully synthesized semisynthetic derivatives of this compound using hypervalent iodine(III) reagents. These modifications have led to the creation of compounds with altered biological activities, highlighting the potential for developing this compound-based therapeutics [].
Q7: Does this compound exhibit antiproliferative activity against cancer cells?
A8: While this compound itself might not possess strong antiproliferative activity, some of its derivatives, particularly those with modifications to the phenanthrene core structure, have shown promising activity against certain cancer cell lines, including breast and cervical cancer cells [, ].
Q8: Is there evidence that this compound can modulate intracellular zinc (Zn2+) levels?
A10: A study investigating the effects of this compound on corticosterone-induced attenuation of long-term potentiation (LTP) in the hippocampus suggests that this compound might rescue LTP impairment by restoring intracellular Zn2+ balance []. This finding indicates a potential role of this compound in regulating neuronal function.
Q9: Has this compound been found in other Juncus species besides Juncus effusus?
A11: Yes, this compound has been isolated from various other Juncus species, including Juncus gerardii, Juncus tenuis, Juncus compressus, and Juncus maritimus, demonstrating its presence in different members of this plant family [, , , ].
Q10: Have there been any studies on the isolation and purification of this compound from plant extracts?
A12: Yes, researchers have successfully employed various chromatographic techniques, including high-speed counter-current chromatography (HSCCC) and preparative HPLC, to isolate and purify this compound from Juncus extracts [, ]. These methods have enabled the obtainment of high-purity this compound for further investigations.
Q11: Is there a total synthesis route available for this compound?
A13: Yes, a total synthesis route for this compound has been reported, relying on an intramolecular Ullmann reaction as the key step. This synthetic approach provides an alternative to natural product isolation and facilitates the production of this compound for research purposes [, ].
Q12: Have any dimeric phenanthrenes related to this compound been identified?
A14: Yes, studies have led to the identification of dimeric phenanthrenes composed of two this compound units, such as the compound Maritin D isolated from Juncus maritimus. These dimeric compounds often exhibit distinct biological activities compared to their monomeric counterparts [].
Q13: Are there any reports on the cytotoxicity of this compound?
A15: Research on the cytotoxicity of this compound and its derivatives has produced mixed results. While some studies suggest minimal cytotoxic effects, others have reported concentration-dependent cytotoxicity in specific cell lines. Further research is warranted to comprehensively assess the safety profile of this compound [, ].
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